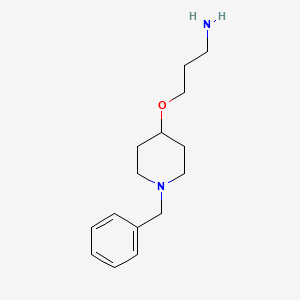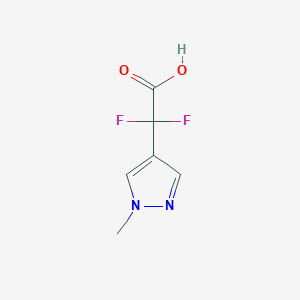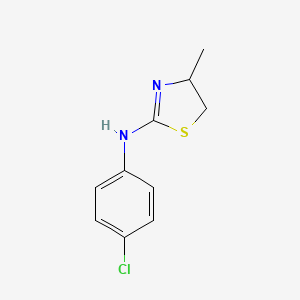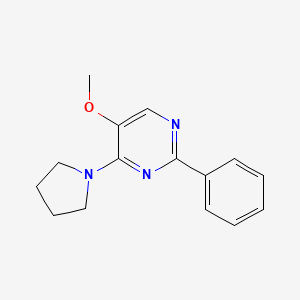![molecular formula C16H15ClN6O3 B2617962 3-(3-chlorophenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 847384-66-1](/img/structure/B2617962.png)
3-(3-chlorophenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The molecular weight of this compound is 374.79. Other physical and chemical properties such as melting point, boiling point, solubility, and stability would require further experimental determination.Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have synthesized various derivatives of triazolo[4,5-d]pyrimidin-7(6H)-one, focusing on their structural characterization and potential as pharmacophores. For instance, the synthesis and characterization of novel quinazolinone and triazolo[1,5-c]pyrimidine derivatives highlight the interest in exploring their biological activities (Farag et al., 2012; El-Agrody et al., 2001). These studies provide a foundation for understanding the chemical properties and potential modifications to enhance the compound's biological efficacy.
Potential Biomedical Applications
Anti-inflammatory and Analgesic Activities
Derivatives have been evaluated for their anti-inflammatory and analgesic properties, indicating potential for the development of new therapeutic agents (Farag et al., 2012).
Antimicrobial Activity
Various studies have explored the antimicrobial potential of triazolo[4,5-d]pyrimidin-7(6H)-one derivatives against a range of bacterial and fungal strains, suggesting their usefulness in addressing antibiotic resistance (Patel et al., 2003; Kumar et al., 2009).
Antitumor Evaluation
The antitumor activities of morpholine-based heterocycles have been investigated, with some compounds showing promising results against specific cancer cell lines, highlighting the potential for cancer therapy development (Muhammad et al., 2017).
Antihypertensive Agents
Triazolo[1,5-a]pyrimidine derivatives with morpholine, piperidine, or piperazine moieties have been synthesized and evaluated for antihypertensive activity, offering insights into the design of new cardiovascular drugs (Bayomi et al., 1999).
Mécanisme D'action
Safety and Hazards
As this compound is intended for research use only, it is not meant for human or veterinary use. Specific safety and hazard information would require further investigation.
Orientations Futures
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O3/c17-11-2-1-3-12(8-11)23-15-14(19-20-23)16(25)22(10-18-15)9-13(24)21-4-6-26-7-5-21/h1-3,8,10H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQZRRULQRSSKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2617879.png)





![methyl 5-[(E)-2-[4-chloro-3-(2-chlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2617887.png)




![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2617898.png)
![2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2617901.png)
![(Z)-2-benzylidene-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2617902.png)